3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
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Overview
Description
3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C12H9FN2S2 . It has a molecular weight of 264.35 . This compound is solid in its physical form .
Physical And Chemical Properties Analysis
3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a solid compound . Its molecular weight is 264.35 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Scientific Research Applications
Antiviral Properties : Research demonstrates that isothiazole derivatives, including those similar to 3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, exhibit notable antiviral activities. These compounds have been studied for their structural, topological, and vibrational properties, which contribute to their effectiveness in traversing biological membranes and exhibiting antiviral properties (Romani, Márquez, Márquez, & Brandán, 2015).
Antiproliferative and Antilipolytic Activities : A series of isothiazole derivatives, related to the compound , showed promising antiproliferative activity against various cancer cell lines. Their pharmacophores indicate potential as novel antidiabesity and antineoplastic agents (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).
Selective Anion Separation : Research involving derivatives of isothiazole, including N-4-fluorobenzyl-4-amino-1,2,4-triazole, showed potential in the selective separation of sulphate anions. This indicates their usefulness in applications requiring specific ion recognition and separation (Luo, Wang, Li, Chen, An, Wang, You, & Sun, 2017).
Antifungal Activity : Schiff bases of 5-Ethoxycarbonylmethylsulfanyl-1,2,4-triazole, closely related to the compound , have demonstrated antifungal activities, particularly against certain vegetable pathogens. This suggests their potential use in agriculture or pharmaceuticals for managing fungal infections (Qingcu, 2014).
COX-2 Inhibitor Properties : A triazole-based derivative, closely related to the compound , has been studied as a selective COX-2 inhibitor. Its crystal structure, stabilized by various noncovalent interactions, indicates its potential for therapeutic applications, particularly in treating inflammation or pain (Al-Wahaibi, Rahul, Mohamed, Abdelbaky, García‐Granda, El-Emam, Percino, & Thamotharan, 2021).
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2S2/c1-8-11(6-14)12(15-17-8)16-7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBRFOBVGLKTMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CC=C(C=C2)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327009 |
Source
|
Record name | 3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666556 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
339021-11-3 |
Source
|
Record name | 3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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